molecular formula C14H24N2O2S B2961510 N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide CAS No. 1427734-05-1

N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide

Cat. No. B2961510
CAS RN: 1427734-05-1
M. Wt: 284.42
InChI Key: PZTJZQGROJWGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CT-3 belongs to the class of compounds known as cannabinoids, which are compounds that interact with the endocannabinoid system in the body. In

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have potential as a treatment for epilepsy, as it has been shown to reduce seizures in animal models.

Mechanism of Action

N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide interacts with the endocannabinoid system in the body, specifically with the CB2 receptor. This receptor is primarily found in immune cells and is involved in regulating inflammation and immune function. By interacting with this receptor, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide is able to reduce inflammation and modulate immune function. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, its interactions with the endocannabinoid system make it a useful tool for studying the role of this system in various physiological processes. However, one limitation of using N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to animals in lab experiments.

Future Directions

There are a number of potential future directions for research on N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in inhibiting the growth of cancer cells in vivo. Additionally, more research is needed to determine the optimal dosing and administration methods for N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in various disease states. Finally, more research is needed to determine the long-term effects of N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide on the body, particularly with regard to its potential for neuroprotection.

Synthesis Methods

N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide can be synthesized using a multi-step process that involves the reaction of 3-cyanothiolane with 4-methylpent-2-ene-1-ol in the presence of a catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide. This synthesis method has been well-established in the literature and has been used to produce N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide for research purposes.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(4-methylpentan-2-yloxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-11(2)8-12(3)18-6-4-13(17)16-14(9-15)5-7-19-10-14/h11-12H,4-8,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTJZQGROJWGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OCCC(=O)NC1(CCSC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide

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